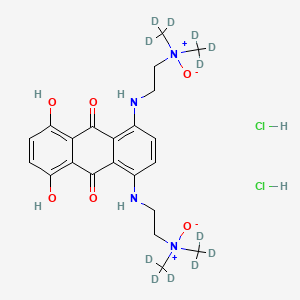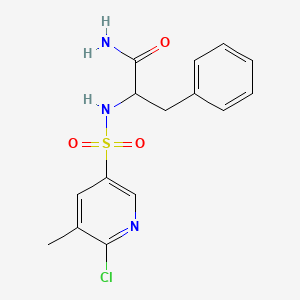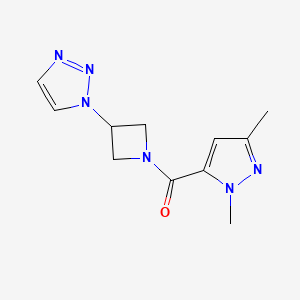
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,3-triazole, an azetidine, and a pyrazole. The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Applications De Recherche Scientifique
Drug Discovery
The compound, being a derivative of 1,2,3-triazoles, has potential applications in drug discovery . 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Antitumor Activity
Some derivatives of the compound have shown marked antitumor activity against various cell lines . This suggests that the compound could be used in the development of new anticancer drugs.
Antibacterial and Antifungal Properties
1,2,3-Triazolium salts, which can be derived from the compound, have demonstrated significant antibacterial and antifungal properties . This suggests potential applications in the development of new antibiotics and antifungal medications.
Antileishmanial and Antimalarial Activities
The compound has potential applications in the treatment of leishmaniasis and malaria . Pyrazole-bearing compounds, including this one, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Use in Catalysis
Polyazoles, including this compound, have been proposed as promising ligands in metal complexes due to their various potential applications in the catalysis area .
Use in Material Science
The compound, being a derivative of 1,2,3-triazoles, could have applications in material science . 1,2,3-triazoles have found applications in polymer chemistry, supramolecular chemistry, and materials science .
7. Use in the Synthesis of Energetic Materials The compound has been used in the synthesis of energetic cocrystals, suggesting potential applications in the field of energetic materials .
8. Use in the Synthesis of Functional Materials 1,2,3-Triazolium salts, which can be derived from the compound, can be utilized as additives or components to produce nano- and fiber-based materials with antibacterial properties . This suggests potential applications in the development of new functional materials.
Mécanisme D'action
Target of Action
The compound, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone or (2,5-dimethylpyrazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets due to their diverse pharmacological effects . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may affect the biochemical pathways related to these diseases.
Result of Action
Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may have similar effects.
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c1-8-5-10(15(2)13-8)11(18)16-6-9(7-16)17-4-3-12-14-17/h3-5,9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCDVLDOINGTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)N3C=CN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


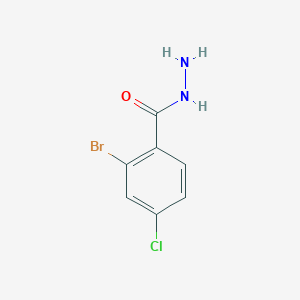
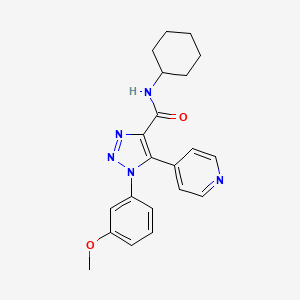
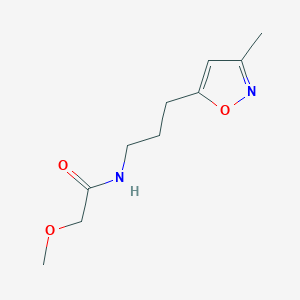
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide](/img/structure/B2982514.png)


![7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2982521.png)
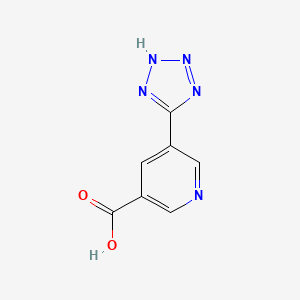
![N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2982524.png)

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2982527.png)
